4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride involves several steps. One common method includes the Fischer indole synthesis, which utilizes optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . This method can be adapted to synthesize quinoline derivatives, including this compound .
Chemical Reactions Analysis
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions are typically quinoline derivatives, which exhibit significant biological and pharmaceutical activities .
Scientific Research Applications
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride has numerous applications in scientific research. It is used in the synthesis of indole derivatives, which are important for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, it is utilized in the development of new therapeutic agents and in the study of various pharmacological activities .
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to bind with high affinity to multiple receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and indole derivatives . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique ethynyl and propyl groups in this compound contribute to its distinct chemical properties and potential therapeutic uses .
Properties
CAS No. |
62233-62-9 |
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Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
4-ethynyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15;/h2,12-13,16H,3,5-11H2,1H3;1H |
InChI Key |
QTJZJULMDDKLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C2C1CCCC2)(C#C)O.Cl |
Origin of Product |
United States |
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